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Cat. No.: B15540925

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H3B-6545, a first-in-class oral selective
estrogen receptor covalent antagonist (SERCA), for researchers in the field of endocrine-
resistant breast cancer. This document details the mechanism of action, preclinical and clinical
efficacy, and key experimental protocols for the evaluation of H3B-6545 and similar molecules.

Core Concepts: Mechanism of Action and Rationale

Endocrine therapies are a cornerstone in the treatment of estrogen receptor-positive (ER+)
breast cancer, which accounts for approximately 70% of all cases.[1] However, a significant
number of patients develop resistance to these treatments, often through the acquisition of
mutations in the estrogen receptor alpha (ERa), encoded by the ESR1 gene.[2][3] These
mutations can lead to a constitutively active receptor that drives tumor growth independent of
estrogen.[4]

H3B-6545 was developed to address this critical need for novel therapies that can effectively
target both wild-type (WT) and mutant ERa.[5] As a SERCA, H3B-6545 uniquely inactivates
ERa through a dual mechanism: it not only antagonizes the receptor but also forms a covalent
bond with a specific cysteine residue (C530) within the ligand-binding domain.[4][6] This
irreversible binding locks the receptor in an antagonist conformation, effectively shutting down
downstream signaling pathways that promote tumor cell proliferation.[6][7] This covalent
mechanism provides a durable and potent inhibition of both wild-type and various mutant forms
of ERa, including the clinically relevant Y537S and D538G mutations.[4]
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Quantitative Data Summary

The following tables summarize the key preclinical and clinical data for H3B-6545,
demonstrating its potency and efficacy in various models of endocrine-resistant breast cancer.

Table 1: In Vitro Efficacy of H3B-6545 in ER+ Breast
Cancer Cell Lines

Reference
. H3B-6545 Glso Reference
Cell Line ERa Status Compound
(nM) Compound
Glso (nM)
MCF7 WT 0.3-0.4 Tamoxifen
HCC1428 WT 1.0 Fulvestrant
BT483 WT 0.5
T47D WT 5.2
CAMA-1 WT 0.2
MCF7-Y537S Y537S Mutant Potent Inhibition Fulvestrant Less Potent
ST941 PDX- Y537S/WT o
] Potent Inhibition Fulvestrant Less Potent
derived Mutant

Glso represents the concentration for 50% growth inhibition. Data compiled from multiple
preclinical studies.[8][9]

Table 2: In Vivo Efficacy of H3B-6545 in Xenograft
Models
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. Tumor .
Xenograft Dosing Compariso
ERa Status  Treatment Growth
Model Schedule o n
Inhibition
o Superior to
H3B-6545 Significant,
Oral, Once Fulvestrant
MCF-7 WT (20-100 _ Dose-
Daily and
mg/kg) dependent )
Tamoxifen
Superior to
H3B-6545 Oral, Once o Tamoxifen
ST1799 PDX  WT ] Significant
(200 mg/kg) Daily and
Fulvestrant
Y537S/WT Oral, Once o Superior to
ST941 PDX H3B-6545 ] Significant
Mutant Daily Fulvestrant
o Fulvestrant
o Significant
Palbociclib- WT and Oral, Once ) showed
] H3B-6545 ] Antitumor o
resistant PDX  Y537S/WT Daily o minimal
Activity .
activity

PDX: Patient-Derived Xenograft. Data compiled from multiple preclinical studies.[2][3][9]

Table 3: Clinical Efficacy of H3B-6545 in ER+, HER2-

Advanced Breast Cancer (Phase I/ll Study -

NCT03250676)
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L. . Median
. Objective Clinical .
Patient H3B-6545 . Progression-
. Response Benefit Rate .
Population Dose Free Survival
Rate (ORR) (CBR)
(PFS)
Heavily
pretreated, all 450 mg QD 16.4% 33.3% 3.9 months
patients
Patients with
ESR1 Y537S 450 mg QD 30.0% 66.7% 7.3 months
mutation
Response-
evaluable
450 mg QD 20.2% - 4.6 months

patients at 450

mg

Patients with
clonal ESR1 450 mg QD 32.1% - 7.3 months
Y537S mutation

QD: Once Daily. CBR: Complete Response + Partial Response + Stable Disease for 224
weeks. Data from NCT03250676 clinical trial.[10][11][12][13]

Signaling Pathways and Experimental Workflows

Visual representations of the ERa signaling pathway, the mechanism of H3B-6545, and a
typical experimental workflow for its evaluation are provided below using Graphviz.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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